![molecular formula C11H11BrIN3O B1383078 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416712-52-1](/img/structure/B1383078.png)
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C11H11BrIN3O and its molecular weight is 408.03 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications and unique structural characteristics. This compound features a pyrazolo[4,3-c]pyridine core, which is known for its interactions with various biological targets, making it a valuable candidate for drug discovery.
- Molecular Formula : C11H11BrIN3O
- Molecular Weight : 408.03 g/mol
- CAS Number : 1416713-27-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. Its mechanism of action includes:
- Signal Transduction Modulation : The compound may influence various signal transduction pathways by binding to receptors or enzymes, thereby affecting cellular proliferation, differentiation, and apoptosis.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of phosphodiesterases (PDEs), which play a role in regulating intracellular signaling pathways .
- Receptor Interaction : The presence of halogen atoms (bromo and iodo) enhances the compound's binding affinity to specific targets, potentially leading to altered gene expression and cell cycle progression .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies have demonstrated the compound's potential in inhibiting tumor growth. For instance, related pyrazolo derivatives have been shown to inhibit ALK5 receptor activity, which is implicated in cancer progression . The inhibition of ALK5 can lead to reduced tumor growth in xenograft models.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating cytokine release and immune cell activity. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure and formulation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are critical for determining its efficacy as a therapeutic agent.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is C11H11BrIN3O, with a molecular weight of 408.03 g/mol. The compound has a complex structure that allows for various chemical reactions and interactions with biological systems.
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for the development of more complex molecules. Its halogenated functional groups enable diverse chemical transformations, including:
- Substitution Reactions: The bromo and iodo groups can be replaced by other nucleophiles to create derivatives with tailored properties.
- Oxidation and Reduction Reactions: These reactions allow for the modification of functional groups, enhancing the compound's utility in synthesizing new materials.
Biological Research
The compound is utilized in biological studies to explore various pathways and processes. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development. Notable applications include:
- Target Identification: It aids in identifying biological targets for new therapeutic agents.
- Mechanism Studies: Researchers employ this compound to understand the mechanisms underlying diseases, particularly cancer and infectious diseases.
Medicinal Chemistry
This compound has potential medicinal applications due to its structural features that may contribute to drug design. Key areas of interest include:
- Anticancer Agents: The unique structure may facilitate the development of compounds that target cancer cells specifically.
- Antimicrobial Activity: Preliminary studies suggest the compound may exhibit activity against various pathogens.
Industrial Applications
In industrial settings, this compound is used in the production of advanced materials and chemicals. Its unique properties lend themselves to applications in material science and nanotechnology, including:
- Polymer Synthesis: It can be incorporated into polymers to enhance their properties.
- Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Properties
IUPAC Name |
4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-10-9-7(4-5-14-10)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYRQSURKPRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=C3)Br)C(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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